Validated Target Engagement: TrkA Inhibition Confirmed in Patent Literature
The compound is explicitly identified as a TrkA inhibitor, a key mechanism for treating neuropathic pain and NTRK-fusion cancers. This claim is supported by a patent review and a curated drug-target database, setting it apart from non-selective kinase inhibitors or compounds targeting other Trks (e.g., TrkB, TrkC) [1][2]. For instance, while the broader triazolopyridazine class includes c-Met inhibitors, this compound is specifically assigned to TrkA-based indications.
| Evidence Dimension | Primary Therapeutic Target |
|---|---|
| Target Compound Data | TrkA (Tropomyosin-related kinase A) Inhibitor |
| Comparator Or Baseline | Class-level: Other triazolopyridazines can target c-Met or BET bromodomains (see patents WO2012107500A1 and US9944650). |
| Quantified Difference | Target specificity profile is distinct; no direct IC50 values available from the current source set. |
| Conditions | Data derived from TTD (Therapeutic Target Database) and patent analysis. |
Why This Matters
This specific target assignment predicts efficacy in NGF-mediated pain models and NTRK-driven cancers, defining a precise therapeutic window distinct from structurally similar compounds targeting other kinases.
- [1] Bailey JJ, Schirrmacher R, Farrell K, Bernard-Gauthier V. Tropomyosin receptor kinase inhibitors: an updated patent review for 2010-2016 - Part II. Expert Opin Ther Pat. 2017;27(7):831-849. PMID: 28270021. View Source
- [2] DrugMap. Details of the Drug: Triazolo[4,3-b]pyridazine derivative 2 (ID: DMMJ1FN). Target: TrkA (Inhibitor). View Source
